2-Chloro-5-(1-piperazinyl)pyrazine
CAS No.: 84445-51-2
Cat. No.: VC7822097
Molecular Formula: C8H11ClN4
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84445-51-2 |
|---|---|
| Molecular Formula | C8H11ClN4 |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 2-chloro-5-piperazin-1-ylpyrazine |
| Standard InChI | InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |
| Standard InChI Key | OSJKCMGMSLEDMO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl |
| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with chlorine and at the 5-position with a piperazine moiety. Key structural features include:
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Pyrazine Core: Provides aromaticity and electron-deficient characteristics, enabling nucleophilic substitution reactions.
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Chlorine Substituent: Enhances electrophilicity, facilitating further functionalization.
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Piperazine Group: A saturated six-membered ring with two nitrogen atoms, contributing to solubility and hydrogen-bonding capacity .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.65 g/mol | |
| IUPAC Name | 2-Chloro-5-piperazin-1-ylpyrazine | |
| SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl | |
| Appearance | White to brown solid |
Spectroscopic and Analytical Data
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Infrared (IR) Spectroscopy: Peaks at 1,633 cm (C=O stretch) and 3,415 cm (N–H stretch) confirm the presence of piperazine and pyrazine groups .
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Nuclear Magnetic Resonance (NMR): -NMR signals at δ 3.75 ppm (piperazine protons) and δ 8.21 ppm (pyrazine protons) .
Synthesis and Manufacturing
Industrial Synthesis Routes
The compound is typically synthesized via nucleophilic substitution reactions:
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Chloropyrazine Intermediate: 2-Chloro-5-chloromethylpyrazine reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide) under basic conditions .
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Purification: Recrystallization or column chromatography yields >98% purity, as reported by MolCore and Apollo Scientific .
Table 2: Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine Substitution | Piperazine, KOH, DMF, 80°C | 74–79 |
| Purification | Ethanol recrystallization | 98% purity |
Scalability and Challenges
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Byproduct Formation: Competing reactions at the pyrazine nitrogen may require stringent temperature control .
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Storage: Stable at 2–8°C under inert gas, as degradation occurs via hydrolysis of the C–Cl bond .
Pharmaceutical and Biological Applications
CNS-Targeted Therapeutics
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Serotonin Receptor Modulation: Structural analogs (e.g., MK-212) act as 5-HT/5-HT agonists, influencing phosphoinositide hydrolysis in cortical neurons .
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Antipsychotic Potential: Piperazine derivatives exhibit affinity for dopamine D receptors, suggesting utility in schizophrenia treatment .
Antimicrobial Activity
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Mycobacterial Inhibition: 5-Chloropyrazinamide derivatives demonstrate MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv .
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Mechanism: Inhibition of fatty acid synthase I (FAS I), critical for mycobacterial cell wall synthesis .
Table 3: Biological Activity Data
| Application | Target/Mechanism | Efficacy | Source |
|---|---|---|---|
| Antimycobacterial | FAS I inhibition | MIC = 1.56 µg/mL | |
| Serotonin Agonism | 5-HT/5-HT receptors | EC = 0.8 µM |
Recent Advances and Future Directions
Hybrid Molecule Development
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Thienopyridine-Piperazine Conjugates: Demonstrated 70–88% yields in cyclization reactions, enhancing antitubercular activity .
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CNS Drug Candidates: Piperazine-linked pyrazines show promise in improving blood-brain barrier permeability .
Computational Insights
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